molecular formula C18H14BrN3O B2461555 N-([2,3'-bipyridin]-3-ylmethyl)-3-bromobenzamide CAS No. 1903081-02-6

N-([2,3'-bipyridin]-3-ylmethyl)-3-bromobenzamide

Cat. No.: B2461555
CAS No.: 1903081-02-6
M. Wt: 368.234
InChI Key: XEUQUSZNTUEJAV-UHFFFAOYSA-N
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Description

N-([2,3'-Bipyridin]-3-ylmethyl)-3-bromobenzamide is a synthetic organic compound designed for research applications in medicinal chemistry and drug discovery. This molecule features a bipyridine moiety, a structure known for its chelating properties and ability to form stable metal complexes, combined with a brominated benzamide group . The presence of the bromo-aromatic halogen makes it a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing researchers to create more complex structures for screening and development . Compounds with similar bipyridine scaffolds are being investigated for their potential to inhibit biologically significant targets. For instance, recent patent applications describe novel substituted compounds as inhibitors of the BRD4 bromodomain, a target involved in cancer, inflammatory disorders, and viral infections . The rigid, planar structure of the bipyridine system is often leveraged in the design of molecules that can interact with specific enzyme binding sites. This product is intended for non-human research use only and is not for diagnostic or therapeutic use. Researchers can utilize this compound as a key building block in developing targeted therapies or as a ligand in catalytic systems .

Properties

IUPAC Name

3-bromo-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O/c19-16-7-1-4-13(10-16)18(23)22-12-15-6-3-9-21-17(15)14-5-2-8-20-11-14/h1-11H,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUQUSZNTUEJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Bipyridine Formation

The [2,3'-bipyridine] scaffold is constructed using a palladium-catalyzed coupling between 3-bromopyridine and a pyridylboronic acid. For example:

  • Reagents : 3-Bromopyridine, 3-pyridylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (4:1).
  • Conditions : 80°C, 12 h under nitrogen.
  • Yield : ~60–70% after silica gel chromatography.

Functionalization to [2,3'-Bipyridin]-3-ylmethanamine

The methylamine side chain is introduced via reductive amination or nucleophilic substitution:

  • Mannich Reaction : Reacting [2,3'-bipyridin]-3-ylmethanol with ammonium chloride and formaldehyde under acidic conditions.
  • Reduction of Nitrile : Hydrogenation of [2,3'-bipyridin]-3-ylacetonitrile using Pd/C and H₂ in methanol.

Bromination Strategies for the Benzamide Moiety

Electrophilic Bromination of Benzamide

Direct bromination of benzamide at the 3-position is achieved using N-bromosuccinimide (NBS) under radical or Lewis acid-catalyzed conditions:

  • Photocatalytic Method : Irradiation with blue LEDs (455 nm) in the presence of [Ir(ppy)₂(dtbbpy)]PF₆ and NBS in DMF.
    • Yield : 50–70%.
    • Selectivity : Meta-directing effect of the amide group ensures 3-bromo regioselectivity.
  • Classical Electrophilic Substitution : Using Br₂ in H₂SO₄ with FeBr₃ as a catalyst (yield: ~45–55%).

Late-Stage Bromination of Preformed Amide

Bromination after amide bond formation avoids side reactions during coupling:

  • Conditions : NBS (1.1 equiv), CCl₄, reflux, 6 h.
  • Challenges : Over-bromination and degradation require careful stoichiometric control.

Amide Bond Formation

Acid Chloride Route

3-Bromobenzoic acid is converted to its acid chloride, followed by reaction with [2,3'-bipyridin]-3-ylmethanamine:

  • Acid Chloride Synthesis : Thionyl chloride (SOCl₂), reflux, 2 h.
  • Coupling : Dropwise addition of acid chloride to amine in anhydrous DCM with triethylamine (TEA).
    • Yield : 65–75%.

Coupling Reagent-Mediated Synthesis

Using HATU or EDCI/HOBt for direct coupling:

  • Reagents : 3-Bromobenzoic acid, HATU, DIPEA, DMF.
  • Conditions : Room temperature, 12 h.
  • Yield : 70–80%.

Integrated Synthetic Pathways

Pathway A: Early Bromination

  • Synthesize 3-bromobenzoic acid via electrophilic bromination (yield: 85%).
  • Convert to acid chloride and couple with [2,3'-bipyridin]-3-ylmethanamine (yield: 70%).
    • Total Yield : ~60%.

Pathway B: Late-Stage Bromination

  • Synthesize N-([2,3'-bipyridin]-3-ylmethyl)benzamide via HATU-mediated coupling (yield: 75%).
  • Brominate using NBS and photocatalytic conditions (yield: 55%).
    • Total Yield : ~41%.

Optimization and Challenges

Purification Techniques

  • Silica Gel Chromatography : Essential for isolating bipyridine intermediates (eluent: DCM/MeOH 95:5).
  • Recrystallization : Improves purity of 3-bromobenzamide derivatives (solvent: ethanol/water).

Side Reactions and Mitigation

  • Over-Bromination : Controlled by limiting NBS to 1.1 equiv.
  • Amine Oxidation : Use of inert atmosphere during coupling steps.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-3-ylmethyl)-3-bromobenzamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form N-oxides.

    Reduction: The bromobenzamide group can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-([2,3’-bipyridin]-3-ylmethyl)-3-bromobenzamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-3-ylmethyl)-3-bromobenzamide involves its interaction with specific molecular targets. The bipyridine moiety can chelate metal ions, forming stable complexes that can modulate the activity of metalloenzymes. The bromobenzamide group can interact with proteins, potentially inhibiting their function by binding to active sites or allosteric sites.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Core Structure Key Substituents Bipyridine Position Yield (%) Potential Application
N-([2,3'-Bipyridin]-3-ylmethyl)-3-bromobenzamide Benzamide 3-Bromo, bipyridinylmethyl 3-yl N/A Kinase inhibition (inferred)
Compound 17f Purine Pyridin-3-yl, isopropyl, bipyridinylmethyl 5-yl 66 CDK inhibition
Compound 18b Purine Benzamide, bipyridinylmethyl 5-yl 37 CDK inhibition

Key Observations :

Core Structure : The target’s benzamide core contrasts with the purine scaffold in analogs, altering electronic properties and binding interactions.

Bipyridine Position : The 3-yl substitution in the target vs. 5-yl in analogs may influence steric accessibility and intermolecular interactions.

Synthetic Efficiency : Analogs with 5-yl bipyridine groups (e.g., 17g, 82% yield) show higher yields than those with bulkier substituents (e.g., 18d, 48%), suggesting positional and steric effects on synthesis .

Functional Group Impact

  • 3-Bromo vs. Benzamide/Pyridinyl Groups : The bromine atom in the target compound may enhance electrophilic reactivity (e.g., in cross-coupling reactions) compared to the pyridin-3-yl or benzamide groups in purine analogs.
  • Bipyridine Coordination : Both the target and analogs utilize bipyridine for metal binding, but the 3-yl position in the target could alter coordination geometry compared to 5-yl derivatives.

Research Findings and Limitations

  • Evidence Gaps: No biological or spectroscopic data for the target compound are accessible in the provided evidence, limiting conclusive comparisons.
  • Inference from Analogs : Structural similarities suggest the target may exhibit unique solubility or reactivity profiles due to its bromine atom and benzamide core.

Biological Activity

N-([2,3'-bipyridin]-3-ylmethyl)-3-bromobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a bipyridine moiety, which is known for its ability to coordinate with metal ions, and a bromobenzamide structure that contributes to its biological activity. The molecular formula is C13H11BrN2C_{13}H_{11}BrN_2 with a molecular weight of approximately 285.15 g/mol.

This compound exhibits biological activity primarily through:

  • Metal Ion Chelation : The bipyridine structure can chelate metal ions, influencing the activity of metalloenzymes involved in various biological processes.
  • Protein Interaction : The compound can interact with proteins and nucleic acids, potentially altering their function and stability. This is particularly relevant in the context of enzyme inhibition and receptor modulation.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, showing potential as an antimicrobial agent due to its ability to disrupt cellular processes in microorganisms.

Anticancer Activity

The compound has been studied for its anticancer effects. In vitro assays have demonstrated that it can inhibit the growth of several cancer cell lines, including:

Cell LineIC50 (µM)
HeLa60.70
PC-349.79
RKO78.72

These values indicate that the compound may effectively reduce cell viability in these models, suggesting potential as a chemotherapeutic agent.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections .
  • Anticancer Mechanism Investigation :
    In another research effort, the compound was tested for its ability to induce apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with this compound led to an increase in apoptotic cells compared to control groups, supporting its role as a pro-apoptotic agent .
  • Enzyme Inhibition Studies :
    The compound was also assessed for its ability to inhibit specific enzymes involved in cancer progression. It showed promising results as a selective inhibitor of certain kinases, which are critical for tumor growth and survival .

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